molecular formula C10H14ClNO3 B2922019 methyl(2S)-2-amino-2-(4-methoxyphenyl)acetatehydrochloride CAS No. 249935-53-3

methyl(2S)-2-amino-2-(4-methoxyphenyl)acetatehydrochloride

Cat. No.: B2922019
CAS No.: 249935-53-3
M. Wt: 231.68
InChI Key: VUEACPSVBZTUCV-FVGYRXGTSA-N
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Description

Methyl(2S)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a chiral α-amino ester derivative with a methoxy-substituted phenyl group at the β-position. This compound is structurally characterized by:

  • Molecular formula: C₁₁H₁₆ClNO₃ (inferred from analogs in ).
  • Stereochemistry: The (2S) configuration ensures enantiomeric specificity, critical for pharmaceutical applications .
  • Functional groups: A methyl ester, a primary amine (as hydrochloride salt), and a 4-methoxyphenyl moiety.

It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and bioactive molecules.

Properties

IUPAC Name

methyl (2S)-2-amino-2-(4-methoxyphenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEACPSVBZTUCV-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249935-53-3
Record name methyl (2S)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2S)-2-amino-2-(4-methoxyphenyl)acetatehydrochloride typically involves the reaction of 4-methoxyphenylacetic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl(2S)-2-amino-2-(4-methoxyphenyl)acetatehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

Methyl(2S)-2-amino-2-(4-methoxyphenyl)acetatehydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies of enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of methyl(2S)-2-amino-2-(4-methoxyphenyl)acetatehydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structurally related compounds differ in substituents on the phenyl ring and ester groups. Key analogs include:

Compound Name Substituent (R) Ester Group Molecular Formula Molecular Weight Purity Key References
Methyl(2S)-2-amino-2-(4-chlorophenyl)acetate hydrochloride 4-Cl Methyl C₁₀H₁₃Cl₂NO₂ 250.12 95%
Methyl(2S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride 4-F Methyl C₁₀H₁₃FClNO₂ 233.67 95%+
Ethyl(2S)-2-amino-2-(4-chlorophenyl)acetate hydrochloride 4-Cl Ethyl C₁₁H₁₅Cl₂NO₂ 264.15 95%
Methyl(2S)-2-amino-2-(2-chlorophenyl)acetate hydrochloride 2-Cl Methyl C₁₀H₁₃Cl₂NO₂ 250.12 95%
Methyl(2S)-2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate hydrochloride 3-F, 4-CF₃ Methyl C₁₁H₁₂F₄ClNO₂ 317.67 N/A

Key Observations :

  • Substituent Electronic Effects : The 4-methoxy group (target compound) is electron-donating, contrasting with electron-withdrawing groups (Cl, F, CF₃) in analogs. This impacts solubility, metabolic stability, and reactivity in synthetic pathways .
  • Ester Group: Ethyl esters (e.g., Ethyl(2S)-2-amino-2-(4-chlorophenyl)acetate) may confer higher lipophilicity than methyl esters, influencing bioavailability .

Physicochemical Properties

  • Purity : Most analogs are synthesized at ≥95% purity, critical for reproducibility in pharmaceutical applications .
  • Solubility : Methoxy and fluorine substituents improve aqueous solubility compared to chlorine or trifluoromethyl groups .
  • Stability : Hydrochloride salts enhance crystallinity and stability under storage conditions .

Biological Activity

Methyl(2S)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride, often referred to as a derivative of phenylalanine, exhibits significant biological activity, making it a subject of interest in pharmacological research. This compound is characterized by its unique structural features, including an amino group and a methoxy-substituted phenyl ring, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C11H15ClN2O3
  • Molecular Weight : Approximately 248.70 g/mol
  • Structure : The compound features an amino acid backbone with a methoxy group on the phenyl ring, enhancing its solubility and interaction with biological molecules.

The biological activity of methyl(2S)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The following mechanisms have been identified:

  • Receptor Modulation : The amino group can form hydrogen bonds with biological molecules, facilitating interactions with neurotransmitter receptors, particularly those related to glycine and other amino acids.
  • Enzyme Interaction : The methoxy group enhances hydrophobic interactions with enzyme active sites, potentially modulating enzymatic activity involved in metabolic pathways .

Biological Activities

Research indicates that methyl(2S)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride exhibits several notable biological activities:

  • Neuroprotective Effects : Studies suggest that this compound may protect neurons from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : Preliminary evidence shows that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory conditions.
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which could be beneficial in reducing oxidative damage in cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of methyl(2S)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride:

  • Neuropharmacology Study : A study explored the compound's effects on synaptic transmission in neuronal cultures. Results indicated enhanced synaptic plasticity, suggesting its potential use in cognitive enhancement therapies.
  • Inflammation Model : In a rat model of induced inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectiveReduction in neuronal apoptosis
Anti-inflammatoryDecreased cytokine levels
AntioxidantScavenging of free radicals

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